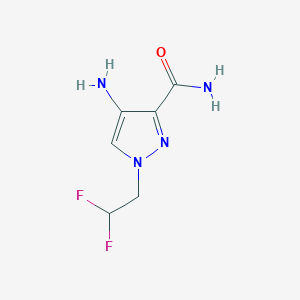

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(9)5(11-12)6(10)13/h1,4H,2,9H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDKDUFPGEVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699683-25-4 | |

| Record name | 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

Amination and Carboxamide Formation: The amino group and carboxamide group can be introduced through subsequent reactions involving amination and acylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Oxidation Products: Nitro derivatives of the pyrazole ring.

Reduction Products: Amines derived from the carboxamide group.

Substitution Products: Compounds with substituted difluoroethyl groups.

Scientific Research Applications

Drug Development

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide serves as a lead compound in the development of new pharmaceuticals targeting microbial infections and inflammation. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug discovery.

Mechanism of Action : The compound is believed to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. Preliminary studies indicate that it can modulate pathways associated with cytokine release and cell growth.

Case Studies

- Anti-inflammatory Properties : In vitro assays demonstrated that this compound effectively inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : Evaluations on various cancer cell lines (e.g., MCF-7 for breast cancer and NCI-H460 for lung cancer) revealed significant cytotoxic effects. Further research is required to elucidate the underlying mechanisms of action.

Agricultural Applications

The compound's unique properties also extend to agricultural chemistry, where it can be utilized in the development of agrochemicals. Its ability to inhibit specific enzymes involved in plant diseases makes it a candidate for creating novel herbicides or fungicides.

Biochemical Research

In biochemical research, this compound is employed as a research tool to study enzyme inhibition and biochemical pathways. Its structural features allow researchers to explore structure-activity relationships (SAR) that are critical for optimizing biological efficacy.

Synthesis and Production

The synthesis of this compound typically involves several steps starting from the preparation of the pyrazole core. Common synthetic routes include:

- Reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

- Subsequent modifications to introduce the difluoroethyl and amino groups.

In industrial settings, optimized reaction conditions are crucial for ensuring high yield and purity during production.

Mechanism of Action

The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity and selectivity, while the amino and carboxamide groups may contribute to its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyrazole Core

Fluoroalkyl Groups

- 4-Amino-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxamide (): Replacing the difluoroethyl group with a trifluoroethyl group increases electronegativity and steric bulk. This substitution likely enhances binding affinity to hydrophobic targets but may reduce solubility due to higher lipophilicity (predicted logP increase). Molecular weight: 244.23 g/mol .

- This modification improves selectivity for receptors with aromatic binding pockets (e.g., kinase domains). Density: 1.53 g/cm³; pKa: 13.23 .

Alkyl and Aryl Groups

- 1-Ethyl-4-{[(3-Fluorophenyl)carbamoyl]Amino}-1H-Pyrazole-3-Carboxamide (): A urea linkage replaces the carboxamide, enabling stronger hydrogen-bond interactions. The 3-fluorophenyl group enhances aryl receptor engagement. Molecular weight: 291.28 g/mol; pKa: 13.24 .

5-(4-Fluorophenyl)-3-(4-Methylphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ():

The dihydropyrazole core and carbothioamide group alter conformational flexibility and sulfur-mediated interactions. This structure shows higher lipophilicity (logP ~3.5 estimated) compared to the target compound .

Receptor Binding and Selectivity

- Calcium Mobilization Assays (): Pyrazole analogs with fluorinated substituents (e.g., 4-fluorophenyl, difluoroethyl) exhibit enhanced agonist activity in CHO-K1 cells, with EC₅₀ values in the nanomolar range. The target compound’s difluoroethyl group may optimize receptor desensitization kinetics compared to trifluoroethyl analogs .

Metabolic Stability

- Ethoxyethyl vs. Difluoroethyl (): The ethoxyethyl group in 4-Amino-1-(2-Ethoxyethyl)-3-Ethyl-1H-Pyrazole-5-Carboxamide reduces metabolic oxidation compared to alkyl chains but lacks the electronegativity of difluoroethyl, leading to shorter plasma half-lives in preclinical models .

Solubility and pKa

- The target compound’s carboxamide and amino groups confer moderate aqueous solubility (~50–100 µM), whereas trifluoroethyl analogs () show reduced solubility (<25 µM) due to higher hydrophobicity .

Data Tables

Table 1. Key Properties of Selected Pyrazole Analogs

| Compound Name | Molecular Weight (g/mol) | Substituents | logP (Predicted) | pKa (Predicted) |

|---|---|---|---|---|

| 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide | 202.16 | N1: 2,2-difluoroethyl; C4: NH₂ | 1.2 | 12.8 |

| 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | 244.23 | N1: 2,2,2-trifluoroethyl | 1.8 | 13.0 |

| 1-Ethyl-4-{[(3-fluorophenyl)carbamoyl]amino}-1H-pyrazole-3-carboxamide | 291.28 | C4: Urea; N1: Ethyl | 2.5 | 13.24 |

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C10H16F2N4O2

- Molecular Weight : 262.26 g/mol

- CAS Number : 2101199-41-9

The compound features a pyrazole ring structure with an amino group and a difluoroethyl substituent, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core. Subsequent functionalization introduces the difluoroethyl and amino groups, enhancing the compound's biological activity.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent antidiabetic properties. The compound has shown significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The IC50 values for these activities are comparable to established antidiabetic agents such as Acarbose:

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

These results indicate that the compound could be a promising candidate for further development as an antidiabetic medication .

Antioxidant Activity

In addition to its antidiabetic effects, this compound exhibits antioxidant properties. It has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrate substantial radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases:

| Assay Type | Activity |

|---|---|

| DPPH Scavenging | Significant |

| ABTS Scavenging | Significant |

These findings suggest that the compound may play a role in protecting cells from oxidative damage .

Enzyme Inhibition

The mechanism of action for this compound is primarily through enzyme inhibition. Molecular docking studies have indicated that it binds effectively to the active sites of α-glucosidase and α-amylase, thereby reducing their activity and influencing metabolic pathways related to glucose homeostasis .

Case Studies and Research Findings

A recent study published in a peer-reviewed journal evaluated the biological activity of several pyrazole derivatives, including this compound. The study utilized both in vitro assays and computational modeling to explore the compound's potential as an antidiabetic agent:

- In Vitro Assays : The compound was tested against various cell lines to assess its cytotoxicity and efficacy in inhibiting glucose absorption.

- Computational Modeling : Docking simulations provided insights into binding affinities and interactions with target enzymes.

The results confirmed that this pyrazole derivative not only inhibits key enzymes involved in carbohydrate metabolism but also possesses favorable pharmacokinetic properties predicted through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.